molecular formula C21H21FN6O2 B6480957 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 897614-39-0

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B6480957
CAS RN: 897614-39-0
M. Wt: 408.4 g/mol
InChI Key: QHMKSTQFBVBKQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and acidity or basicity may also be studied .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” (also known as “F2070-0135” or “SMR000808054”), focusing on six unique applications:

Antimicrobial Applications

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Anticancer Research

F2070-0135 has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The compound’s interaction with specific cellular pathways, such as the p53 tumor suppressor pathway, highlights its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

Research has explored the neuroprotective effects of F2070-0135. The compound has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its potential to modulate neuroinflammatory pathways further supports its application in neuroprotection .

Antiviral Activity

F2070-0135 has shown promise in antiviral research. Its mechanism of action involves inhibiting viral replication by targeting specific viral enzymes. Studies have reported its efficacy against various viruses, including influenza and herpes simplex virus, suggesting its potential as a broad-spectrum antiviral agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown inhibitory activity against certain proteases and kinases, which are involved in various pathological processes. This property makes it a valuable tool in drug discovery and development, particularly for diseases where enzyme dysregulation plays a critical role .

Mechanism of Action

If the compound is a drug or an enzyme, this would involve studying how the compound interacts with its target to exert its effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safe handling and storage would also be included .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-13-3-6-18(9-14(13)2)28-19(24-25-26-28)11-23-21(30)15-10-20(29)27(12-15)17-7-4-16(22)5-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKSTQFBVBKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

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